Indotecan

Catalog No.
S548625
CAS No.
915303-09-2
M.F
C26H26N2O7
M. Wt
478.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indotecan

CAS Number

915303-09-2

Product Name

Indotecan

IUPAC Name

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3

InChI Key

FMFIFGLHVOZDEL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

indotecan, LMP-400, LMP400, NSC 724998, NSC-724998, NSC724998

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC

Description

The exact mass of the compound Indotecan is 478.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 724998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indomethacin and its impact on Remyelination in Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune disease that damages the myelin sheath, a fatty layer protecting nerve fibers. Indomethacin's anti-inflammatory properties are being investigated for their potential to promote endogenous remyelination, the body's natural process of repairing the myelin sheath. Studies suggest Indomethacin may stimulate the production of oligodendrocyte progenitor cells, which mature into myelin-producing cells [].

Indomethacin and its role in Cancer Management

Research is exploring the use of Indomethacin in managing certain cancers. Its effects on cell proliferation and invasion are being studied in pancreatic cancer, particularly in patients with hyperglycemia (high blood sugar) []. Additionally, Indomethacin's ability to inhibit protein synthesis shows promise in colorectal carcinoma and other cancer cell lines []. It's important to note that this research is in its early stages, and further investigation is needed to determine its efficacy and safety in cancer treatment.

Improving Drug Delivery with Indomethacin

Indomethacin's poor water solubility can limit its effectiveness. Scientific research is focusing on improving drug delivery methods to enhance its bioavailability. One approach involves using solid dispersion (SD) technology. By combining Indomethacin with specific carriers, researchers aim to create a more readily absorbed form of the drug, potentially improving its therapeutic benefits [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

478.174

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BTA69L5M8D

Other CAS

915303-09-2

Wikipedia

Indotecan

Dates

Modify: 2023-08-15
1: Jossé R, Martin SE, Guha R, Ormanoglu P, Pfister TD, Reaper PM, Barnes CS, Jones J, Charlton P, Pollard JR, Morris J, Doroshow JH, Pommier Y. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase i inhibitors by disabling DNA replication initiation and fork elongation responses. Cancer Res. 2014 Dec 1;74(23):6968-79. doi: 10.1158/0008-5472.CAN-13-3369. Epub 2014 Sep 30. PubMed PMID: 25269479; PubMed Central PMCID: PMC4252598.
2: Beck DE, Agama K, Marchand C, Chergui A, Pommier Y, Cushman M. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). J Med Chem. 2014 Feb 27;57(4):1495-512. doi: 10.1021/jm401814y. Epub 2014 Feb 11. PubMed PMID: 24517248; PubMed Central PMCID: PMC3983348.
3: Pfister TD, Hollingshead M, Kinders RJ, Zhang Y, Evrard YA, Ji J, Khin SA, Borgel S, Stotler H, Carter J, Divelbiss R, Kummar S, Pommier Y, Parchment RE, Tomaszewski JE, Doroshow JH. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues. PLoS One. 2012;7(12):e50494. doi: 10.1371/journal.pone.0050494. Epub 2012 Dec 28. PubMed PMID: 23284638; PubMed Central PMCID: PMC3532478.
4: Cinelli MA, Reddy PV, Lv PC, Liang JH, Chen L, Agama K, Pommier Y, van Breemen RB, Cushman M. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons. J Med Chem. 2012 Dec 27;55(24):10844-62. doi: 10.1021/jm300519w. Epub 2012 Dec 7. PubMed PMID: 23215354; PubMed Central PMCID: PMC3542640.
5: Balaña-Fouce R, Prada CF, Requena JM, Cushman M, Pommier Y, Ã

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